8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride

Lipophilicity Chromatographic retention BBB permeability prediction

Researchers requiring the free NH 2-benzazepin-5-one scaffold face a multi-step detosylation sequence when starting from the N-tosyl precursor (CAS 24310-35-8). Direct procurement of 8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride (CAS 41790-14-1) eliminates at least four synthetic operations, improving overall yield and reducing process mass intensity. • 97% purity free secondary amine HCl - ready for direct N-alkylation, N-acylation, or N-sulfonylation without deprotection • LogP 0.87, Fsp³ 0.36 - ideal for CNS-focused compound libraries with moderate lipophilicity • Eliminates the documented multi-step detosylation sequence (reduction, Na/NH₃ detosylation, reprotection, re-oxidation, deprotection) needed with N-tosyl precursor • Higher Fsp³ (+21%) vs. des-methoxy analog (CAS 1215074-38-6) for enhanced three-dimensionality in SAR exploration

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 41790-14-1
Cat. No. B1512218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride
CAS41790-14-1
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CCNC2.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-9-2-3-10-8(6-9)7-12-5-4-11(10)13;/h2-3,6,12H,4-5,7H2,1H3;1H
InChIKeyMZLUMTPGMJXDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one Hydrochloride: Identity and Classification


8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride (CAS 41790-14-1) is a tetrahydro-2-benzazepin-5-one derivative bearing an 8-methoxy substituent on the fused benzene ring . This compound belongs to the broader benzazepine family of seven-membered nitrogen heterocycles and exists as a crystalline hydrochloride salt with a molecular weight of 227.69 g/mol and a typical commercial purity specification of 97% . The parent ring system was originally accessed via cyclisation of N-(m-methoxybenzyl)-N-tosyl-β-alanyl chloride, yielding the N-tosyl-protected precursor in 86% yield [1]. The free secondary amine hydrochloride described here is the fully deprotected form, making it a versatile intermediate for further N-functionalization in medicinal chemistry programs.

Workflow
Direct N-functionalization via free amine hydrochloride
Advantage
Bypasses multi-step tosyl detosylation route
Context
8-Methoxy substitution enables SAR and property modulation

Key Differentiation Factors for 8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one Hydrochloride


Benzazepinone building blocks are not interchangeable because substitution pattern, regioisomeric form, and nitrogen protection state each impart distinct physicochemical and synthetic properties. The 8-methoxy-2-benzazepin-5-one hydrochloride carries a methoxy group at the 8-position, altering hydrogen-bond acceptor count and logP relative to the des-methoxy analog. Furthermore, the free NH hydrochloride is not directly accessible by simple detosylation of the readily available N-tosyl precursor; attempts to remove the tosyl group from 1,2,3,4-tetrahydro-8-methoxy-2-tosyl-2-benzazepin-5-one were unsuccessful, necessitating an alternative synthetic route via the N-benzyloxycarbonyl intermediate and catalytic hydrogenolysis [1]. These regio-, substituent-, and protection-state differences mean that procurement of the precise CAS number 41790-14-1 is required to ensure the correct electronic, steric, and reactivity profile for downstream applications.

Des-methoxy analog (CAS 1215074-38-6) alters H-bond acceptor count and may shift solubility and target-interaction profiles.
N-Tosyl protected precursor (CAS 24310-35-8) requires ≥4 additional synthetic steps; direct detosylation fails.
1-Benzazepinone regioisomer (LogP 2.06) differs significantly in lipophilicity and hydrogen-bond network.

Comparator-Based Differentiation Evidence


LogP Comparison: 2-Benzazepin-5-one vs. 1-Benzazepin-2-one Regioisomer

Note: High-strength head-to-head comparative pharmacological data for this compound are limited in the primary literature; the following evidence dimensions represent the strongest available quantitative differentiations based on cross-study comparable data and class-level inference. The target compound (CAS 41790-14-1) exhibits a calculated LogP of 0.87, which is substantially lower than the LogP of 2.06 for the regioisomeric 8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 22246-83-9) . This ΔLogP of approximately 1.19 reflects the shift of the lactam carbonyl and nitrogen positions, which alters the hydrogen-bonding network and overall polarity of the scaffold.

LogP Comparison
Context-dependent
ΔLogP ≈ 1.19 (target 0.87 vs regioisomer 2.06)
Guides partitioning and retention-time predictions
Calculated values, not experimentally determined in one lab
Lipophilicity Chromatographic retention BBB permeability prediction Medicinal chemistry design

Hydrogen-Bond Acceptor Count: Methoxy vs. Des-Methoxy Scaffold

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites (ketone oxygen, methoxy oxygen, and amine nitrogen), compared with only 2 HBA sites for the des-methoxy analog 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride (CAS 1215074-38-6), which lacks the methoxy substituent . Both compounds have 1 hydrogen-bond donor (the protonated amine). The additional HBA from the 8-methoxy group modulates solvation and can engage in additional intermolecular interactions with biological targets or co-crystal formers.

H-Bond Acceptors
Context-dependent
HBA 3 (target) vs 2 (des-methoxy)
Additional HBA may modulate solvation and binding
Based on vendor specification; confirm experimentally
Hydrogen bonding Solubility Target engagement Crystal engineering

Synthetic Accessibility: Bypassing the Tosyl Detosylation Bottleneck

Published synthetic studies demonstrate that direct removal of the tosyl protecting group from 1,2,3,4-tetrahydro-8-methoxy-2-tosyl-2-benzazepin-5-one (CAS 24310-35-8) is unsuccessful under standard conditions [1]. Access to the free amine requires an indirect route: reduction to the corresponding alcohol, detosylation with sodium in liquid ammonia, N-protection (e.g., Cbz), re-oxidation to the ketone, and final catalytic hydrogenolysis to liberate the free amine [1]. This synthetic constraint makes the pre-formed hydrochloride salt (CAS 41790-14-1) the most direct commercially available entry point to the free secondary amine scaffold, bypassing a multi-step detosylation–reprotection–oxidation–deprotection sequence.

Synthetic Step Saving
Reported
≥4 steps saved
Direct procurement eliminates tosyl-detosylation bottleneck
Based on Perkin Trans. 1, 1973; validate for scale
Synthetic chemistry Protecting group strategy Intermediate procurement Process chemistry

Fraction sp³ (Fsp3): Methoxy vs. Des-Methoxy Analog

The target compound has an Fsp3 value of 0.36, compared with 0.30 for the des-methoxy analog (CAS 1215074-38-6) . Fsp3, the fraction of sp³-hybridized carbon atoms, is a metric increasingly used in drug discovery to assess molecular complexity and predict properties such as aqueous solubility and clinical success rates. The higher Fsp3 of the 8-methoxy compound arises from the additional sp³ carbon in the methoxy group, contributing a modest but measurable increase in three-dimensional character.

Fsp³ Increase
Context-dependent
ΔFsp³ +0.064 (0.36 vs 0.30)
Higher sp³ fraction linked to solubility trends
Calculated metric; use as screening filter not definitive predictor
Molecular complexity Drug-likeness Solubility prediction Lead optimization

Procurement Cost Analysis: Methoxy vs. Des-Methoxy Derivative

The target compound (CAS 41790-14-1, 97% purity) is listed at approximately 2,662 CNY per 100 mg (26.6 CNY/mg) from a major commercial vendor, while the des-methoxy analog (CAS 1215074-38-6, 95% purity) is listed at 540 CNY per 100 mg (5.4 CNY/mg) from the same vendor [1][2]. This represents a ~4.9-fold cost premium for the 8-methoxy derivative, reflecting the additional synthetic complexity of introducing and retaining the methoxy group during the multi-step deprotection sequence.

Procurement Cost
Data to verify
~4.9× higher cost/mg vs des-methoxy
Cost premium requires functional justification
Based on recent vendor listings; quotes may vary
Procurement economics Cost-per-gram analysis Research budgeting Vendor comparison

Research and Industrial Application Scenarios


CNS-Targeted Library N-Functionalization

The free secondary amine hydrochloride enables direct N-alkylation, N-acylation, or N-sulfonylation without a deprotection step. The lower LogP (0.87 vs. 2.06 for the 1-benzazepinone regioisomer) and higher Fsp3 (0.36 vs. 0.30 for the des-methoxy analog) support its selection for CNS-focused compound libraries where moderate lipophilicity and enhanced three-dimensionality are desirable . The 8-methoxy group provides an additional hydrogen-bond acceptor that can improve solubility and target engagement .

Process-Scale Free Amine Access

For synthetic routes requiring the free NH 2-benzazepin-5-one scaffold, direct procurement of the hydrochloride salt eliminates the documented multi-step detosylation sequence (reduction, Na/NH₃ detosylation, reprotection, re-oxidation, deprotection) needed when starting from the N-tosyl precursor (CAS 24310-35-8) . This reduces synthetic step count by at least four operations, improving overall yield and reducing process mass intensity.

Benzazepine Structure–Activity Relationship Studies

The 8-methoxy substitution differentiates this compound from the des-methoxy analog (CAS 1215074-38-6) by adding one H-bond acceptor and increasing Fsp3 by 21% . These quantifiable differences support its use as a comparator compound in SAR campaigns exploring the impact of electron-donating substituents on benzazepine pharmacology, particularly for dopamine or serotonin receptor-targeted programs where benzazepines have established precedent.

HPLC Method Development and System Suitability

With a defined purity specification of 97% and well-characterized physicochemical properties (LogP 0.87, HBA 3, HBD 1) , this compound can serve as a retention-time marker in reversed-phase HPLC method development for benzazepine-related substances. Its intermediate LogP fills a polarity window distinct from both the more lipophilic 1-benzazepinone regioisomer (LogP 2.06) and the less polar des-methoxy analog (LogP 1.03) , making it useful as a system suitability standard for separating regioisomeric and substituent-variant benzazepine mixtures.

Application
Selection Property
Validation Focus
CNS-focused library N-functionalization
Free secondary amine; lower lipophilicity vs 1-benzazepinone regioisomer
CNS drug-likeness parameters, target engagement assays
Process-scale free amine synthesis
Pre-formed HCl salt bypasses multi-step detosylation
Step count reduction, yield improvement assessment
Benzazepine SAR studies
8-Methoxy substitution (additional HBA, higher Fsp³)
Impact of electron-donating substituent on receptor pharmacology
HPLC method development & system suitability
Defined purity, intermediate logP profile
Retention-time marker for regioisomer separation
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